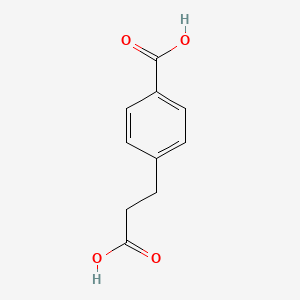

4-(2-carboxyethyl)benzoic Acid

Description

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives are a well-established class of compounds with wide-ranging applications. They serve as precursors in the synthesis of numerous organic compounds, including dyes, perfumes, and pharmaceuticals. Research into benzoic acid derivatives often focuses on modifying the benzene (B151609) ring with various functional groups to tune the molecule's physical and chemical properties.

4-(2-carboxyethyl)benzoic acid fits within this research landscape as a bifunctional building block. bldpharm.com The presence of two carboxylic acid groups with different spacers from the aromatic ring allows for selective reactions and the creation of polymers and frameworks with specific topologies. This sets it apart from simpler benzoic acid derivatives and opens avenues for creating more complex and functionalized materials.

Significance in Contemporary Chemical Sciences

The significance of this compound in contemporary chemical sciences lies primarily in its role as a linker or ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govnih.gov MOFs are a class of porous materials with exceptionally high surface areas, making them promising candidates for applications in gas storage and separation, catalysis, and sensing.

Beyond MOFs, this compound and its derivatives are explored in medicinal chemistry. ontosight.ai The presence of two carboxylic acid groups allows for interactions with biological targets through hydrogen bonding and ionic interactions. ontosight.ai While research is ongoing, the structural motif of this compound is being investigated as a scaffold for developing new therapeutic agents. ontosight.ai

Scope and Research Objectives for the Compound's Study

The primary research objectives for the study of this compound are centered on leveraging its unique structural features for materials and chemical synthesis. Key areas of investigation include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives is a fundamental objective. biosynth.com Characterization often involves techniques like FT-IR spectroscopy to confirm its structure and study its hydrogen bonding interactions. biosynth.com

Metal-Organic Frameworks: A major focus is the systematic use of this compound as a building block for novel MOFs. Researchers aim to control the resulting framework's topology, pore size, and surface area by modifying reaction conditions and co-ligands. nih.govresearchgate.net The ultimate goal is to design MOFs with enhanced performance in specific applications, such as CO2 capture. nih.gov

Polymer Chemistry: The dicarboxylic nature of this compound makes it a suitable monomer for the synthesis of polyesters and polyamides. Research in this area explores the thermal and mechanical properties of the resulting polymers. The compound is noted to be processable at temperatures up to 120°C. biosynth.com

Supramolecular Chemistry: The ability of this compound to form hydrogen-bonded networks is of interest in supramolecular chemistry. biosynth.com Studies investigate its self-assembly behavior and its potential to form well-defined supramolecular structures.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 38628-51-2 bldpharm.combiosynth.com |

| Molecular Formula | C₁₀H₁₀O₄ bldpharm.combiosynth.com |

| Molecular Weight | 194.18 g/mol biosynth.comnih.gov |

| SMILES | O=C(O)CCC1=CC=C(C=C1)C(=O)O bldpharm.com |

| Physical State | Solid solubilityofthings.com |

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-carboxyethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,3,6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPCOYVUYYFWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357540 | |

| Record name | 3-(4-Carboxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38628-51-2 | |

| Record name | 3-(4-Carboxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Carboxyphenyl)propionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-(2-carboxyethyl)benzoic Acid

The preparation of this compound can be approached through various classical and modern synthetic organic chemistry methods. These routes often involve the modification of simpler, commercially available aromatic precursors.

Historically, the synthesis of substituted benzoic acids has heavily relied on the oxidation of alkyl chains attached to a benzene (B151609) ring. chemguide.co.uk A common and well-established method involves the strong oxidation of alkylbenzenes using potent oxidizing agents. libretexts.orglibretexts.org For a compound like this compound, a plausible historical synthetic strategy would begin with a precursor such as 4-(3-hydroxypropyl)toluene or a related p-substituted alkylbenzene.

The key transformation is the oxidation of a methyl or other alkyl group on the benzene ring to a carboxylic acid. alfa-chemistry.com This is typically achieved using strong oxidizing agents under harsh conditions, such as heating under reflux. chemguide.co.uk

Table 1: Common Precursors and Reagents in Classical Benzoic Acid Synthesis

| Precursor Type | Example Precursor | Oxidizing Agent | Typical Conditions |

|---|---|---|---|

| Alkylbenzene | p-Xylene (B151628) | Potassium permanganate (B83412) (KMnO₄) | Aqueous, alkaline, heat |

| Alkylbenzene | p-Cymene | Nitric acid (HNO₃) | Heat |

| Substituted Toluene (B28343) | p-Nitrotoluene | Potassium dichromate(VI) (K₂Cr₂O₇) | Aqueous sulfuric acid, heat |

This table outlines typical precursors and reagents used in the historical synthesis of various benzoic acid derivatives.

The synthesis would proceed by oxidizing the methyl group of a suitable precursor to the benzoic acid moiety, while the propionic acid side chain is introduced before or after the oxidation step through standard alkylation or chain-elongation reactions. The choice of reaction sequence would be critical to avoid undesired side reactions.

Modern synthetic methods aim to improve upon historical approaches by offering higher yields, milder reaction conditions, and greater functional group tolerance. The liquid-phase air oxidation of toluene derivatives, catalyzed by transition metal salts like those of cobalt and manganese, is a major industrial process for producing benzoic acids. alfa-chemistry.comepo.org

A significant optimization in oxidation reactions is the use of phase-transfer catalysis. This technique is particularly useful in heterogeneous reactions, such as the oxidation of a water-insoluble toluene derivative with an aqueous solution of potassium permanganate. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the oxidant into the organic phase, thereby increasing the reaction rate, improving yields, and allowing for milder conditions. alfa-chemistry.comepo.org

For instance, the oxidation of p-xylene to terephthalic acid, a structurally related dicarboxylic acid, is a well-optimized industrial process that serves as a model for the synthesis of compounds like this compound. wikipedia.org These optimized routes provide a more efficient and scalable pathway to the target molecule compared to classical stoichiometric oxidations.

Derivatization and Functionalization Strategies

The presence of two distinct carboxylic acid groups—one aliphatic and one aromatic—in this compound allows for a range of derivatization and functionalization strategies. The differential reactivity of these two groups can be exploited for selective chemical modifications.

Esterification is a fundamental derivatization of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (commonly H₂SO₄ or TsOH), is a standard method. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and it is common to use the alcohol as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com

Given the two carboxylic acid groups in this compound, selective esterification is a key consideration. The aliphatic carboxylic acid is generally more reactive towards Fischer esterification than the aromatic one due to reduced steric hindrance and the absence of electronic deactivation from the benzene ring. This difference in reactivity can potentially allow for the selective formation of an ester at the propionic acid moiety while leaving the benzoic acid group intact. The existence of specific derivatives, such as this compound Methyl Ester, confirms the feasibility of these transformations. bldpharm.com

Table 2: Common Esterification Methods

| Reaction Name | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reversible equilibrium; often requires excess alcohol. chemguide.co.uk |

| Reaction with Alkyl Halides | Alkyl Halide, Base (e.g., NaHCO₃) | SN2 reaction; useful for simple alkyl esters. |

| Acid Chloride Route | Thionyl Chloride (SOCl₂), then Alcohol | Highly reactive; not selective for diacids without protection. |

This table summarizes common laboratory methods for the synthesis of esters from carboxylic acids.

The Curtius rearrangement is a powerful reaction for converting carboxylic acids into amines, urethanes, or ureas via an isocyanate intermediate. wikipedia.orgnih.gov The process begins with the conversion of the carboxylic acid to an acyl azide (B81097) (R-CON₃). This intermediate is often generated in situ due to its potentially explosive nature. nih.govorganic-chemistry.org

Common methods for generating the acyl azide from a carboxylic acid include:

Reaction with diphenylphosphoryl azide (DPPA). nih.gov

Treatment with sodium azide in the presence of an activating agent like a chloroformate or di-tert-butyl dicarbonate. organic-chemistry.org

Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form a highly reactive isocyanate (R-N=C=O). wikipedia.org A key feature of this rearrangement is that it proceeds with full retention of the configuration of the migrating group. nih.gov

When applied to this compound, the selectivity of the initial azidation step is important. Similar to esterification, the aliphatic carboxyl group is generally more susceptible to nucleophilic attack and activation than the aromatic carboxyl group. Therefore, under controlled conditions, it is expected that the reaction would preferentially occur at the propionic acid terminus, leading to the formation of an isocyanate at that position.

The isocyanate intermediate generated from the Curtius rearrangement is a versatile electrophile that can be "trapped" by various nucleophiles to form stable derivatives. wikipedia.orgorganic-chemistry.org This step is central to the synthesis of urea (B33335) and urethane (B1682113) compounds from carboxylic acid precursors.

Urethane (Carbamate) Formation: When the rearrangement is performed in the presence of an alcohol (R'-OH), the alcohol adds to the isocyanate to yield a urethane or carbamate. This is a common method for installing a protected amine group. wikipedia.orgorganic-chemistry.org

Urea Formation: If an amine (R'-NH₂) is used as the trapping agent, it attacks the isocyanate to form a substituted urea derivative. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of a wide variety of ureas, which are prevalent in medicinal chemistry and materials science. nih.govmdpi.com

The specific urea or urethane derivative formed depends on the isocyanate generated in the rearrangement and the nucleophile used for trapping. Starting from this compound, this pathway provides access to a diverse library of functionalized molecules where one of the carboxylic acid groups has been converted into a urethane or urea linkage.

Ring-Closure Reactions for Novel Heterocyclic Skeletons

The dicarboxylic nature of this compound makes it a promising precursor for the synthesis of various fused heterocyclic systems. Intramolecular cyclization reactions, driven by the appropriate choice of reagents and conditions, could lead to the formation of novel ring structures with potential applications in medicinal chemistry and materials science.

One plausible pathway involves an intramolecular Friedel-Crafts acylation. Under strong acid catalysis, the aliphatic carboxylic acid moiety could be activated to form an acylium ion, which could then undergo an electrophilic aromatic substitution with the benzene ring to form a six-membered ring, yielding a substituted tetralone derivative. The general mechanism for intramolecular Friedel-Crafts acylation is well-established and is a powerful tool for the synthesis of polycyclic compounds.

Furthermore, the two carboxylic acid groups could be selectively converted into other functional groups, such as amides or esters, which could then participate in intramolecular condensation or cyclization reactions to form nitrogen- or oxygen-containing heterocycles. For instance, selective amidation of the aliphatic carboxyl group followed by activation of the aromatic carboxyl group could potentially lead to the formation of isoquinolone-type structures, which are prevalent in many biologically active compounds.

The synthesis of benzo-fused heterocycles is a significant area of organic synthesis due to their presence in numerous natural products and pharmaceuticals. General methods for constructing such systems often involve cyclization reactions of appropriately substituted aromatic precursors.

Table 1: Potential Heterocyclic Skeletons from this compound

| Precursor Functionalization | Reaction Type | Potential Heterocyclic Product |

| Diacid | Intramolecular Friedel-Crafts Acylation | Substituted Tetralone |

| Monoamide (aliphatic) | Intramolecular Amidation | Substituted Isoquinolone |

| Monoester (aliphatic) | Intramolecular Esterification | Substituted Naphthalenone |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Elucidation of Reaction Mechanisms in Derivatization

The derivatization of the two carboxylic acid groups in this compound, such as in esterification or amidation, would proceed through well-understood nucleophilic acyl substitution mechanisms.

Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic example. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. Isotopic labeling studies, for instance using ¹⁸O-labeled alcohol, could definitively confirm which C-O bond is cleaved during the reaction, providing concrete evidence for the proposed mechanism.

Radical-Mediated Reaction Pathways involving Carboxylic Acids

While less common than ionic reactions for carboxylic acids, radical-mediated pathways offer unique synthetic possibilities.

Decarboxylation: Radical decarboxylation reactions, such as the Barton decarboxylation or the Hunsdiecker reaction, could potentially be applied to this compound. The Barton decarboxylation involves the conversion of the carboxylic acid to a thiohydroxamate ester (a Barton ester), which then undergoes radical-initiated cleavage to lose carbon dioxide and generate an alkyl or aryl radical. The Hunsdiecker reaction involves the reaction of a silver salt of the carboxylic acid with a halogen to produce an organic halide via a radical intermediate. Given the presence of two carboxylic acid groups, selective decarboxylation would be a significant challenge and would likely depend on the specific reaction conditions and the relative stability of the potential radical intermediates.

Kolbe Electrolysis: Another radical-based transformation is the Kolbe electrolysis, where the electrolysis of a carboxylate salt leads to the formation of a radical intermediate through decarboxylation at the anode. These radicals can then dimerize. For a dicarboxylic acid like this compound, intramolecular radical coupling could potentially lead to the formation of cyclic products, although intermolecular dimerization would also be a competing pathway.

The study of these radical reactions with this compound would provide valuable information on the behavior of dicarboxylic acids under radical conditions and could open up new avenues for the synthesis of novel compounds.

An article focusing on the structural and supramolecular chemistry of this compound requires specific research data that is not available in publicly accessible literature. Extensive searches for detailed experimental results from advanced spectroscopic and crystallographic studies on this particular compound have not yielded the necessary information to fulfill the requested article outline.

Specifically, there is a lack of published data for:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR spectral data, including chemical shifts, multiplicities, and coupling constants necessary for a thorough structural confirmation, are not available.

Fourier Transform Infrared (FTIR) Spectroscopy: While general characteristics can be inferred from the functional groups present, specific, experimentally determined wavenumber assignments for the key vibrational modes of this compound are not documented.

X-ray Crystallography: There are no publicly available crystallographic information files (CIFs) or detailed studies describing the single-crystal X-ray structure of this compound. Consequently, information on its crystal packing, specific intermolecular hydrogen bonding interactions, and the potential formation of complex supramolecular structures like Z-type one-dimensional polymers is absent from the scientific literature.

Without this foundational experimental data, a scientifically accurate and detailed article that adheres to the specific requirements of the provided outline cannot be generated. The creation of data tables and a thorough discussion of research findings as requested is therefore not possible.

Structural Elucidation and Supramolecular Chemistry

X-ray Crystallography and Solid-State Structures

Conformational Analysis and Dihedral Angles within the Molecular Structure

Key dihedral angles that determine the molecule's conformation include:

The angle between the plane of the benzoic acid's carboxyl group and the plane of the benzene (B151609) ring.

The torsion angles along the C-C single bonds of the ethyl spacer.

To illustrate the potential conformational landscape, a table of hypothetical yet chemically reasonable dihedral angles is presented below. These values are based on typical bond rotations in similar organic molecules.

| Dihedral Angle | Description | Hypothetical Value (°) |

| O=C-C-C(ring) | Angle of the benzoic acid carboxyl group relative to the benzene ring | ~5-20 |

| C(ring)-C-C-C | Torsion angle of the first C-C bond in the ethyl chain | ~180 (anti-periplanar) or ~60 (gauche) |

| C-C-C-C(OOH) | Torsion angle of the second C-C bond in the ethyl chain | ~180 (anti-periplanar) or ~60 (gauche) |

The interplay of these angles determines the molecule's three-dimensional shape, which in turn influences how the molecules interact with each other in the solid state.

Supramolecular Assembly and Self-Organization Principles

The presence of two carboxylic acid functional groups makes 4-(2-carboxyethyl)benzoic acid an excellent building block for the construction of extended supramolecular architectures through hydrogen bonding. Carboxylic acids are well-known to form robust and predictable hydrogen-bonded dimers, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice versa. This results in a characteristic centrosymmetric R22(8) ring motif.

The self-assembly of this compound is therefore expected to be dominated by the formation of these carboxylic acid dimers. Given that the molecule has two such groups, a variety of extended structures can be envisaged. The specific arrangement will depend on which carboxylic acid groups participate in the primary dimer formation and how these dimeric units then pack in the crystal lattice.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Applications in Molecular Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, such as geometries, vibrational frequencies, and electronic distributions.

DFT calculations are instrumental in elucidating the electronic properties of molecules like 4-(2-carboxyethyl)benzoic acid. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity. actascientific.com

Theoretical studies on substituted benzoic acids demonstrate how substituents influence electronic properties and acidity. semanticscholar.org For this compound, the ethyl and carboxyl groups would modulate the electron density of the benzene (B151609) ring, affecting its reactivity. The Fukui function, another DFT-derived descriptor, can pinpoint the most likely sites for nucleophilic and electrophilic attacks, offering a detailed map of local reactivity. semanticscholar.org

Table 1: Illustrative Electronic Properties Calculated by DFT for a Benzoic Acid Derivative Note: These values are representative examples based on studies of similar compounds and are for illustrative purposes.

| Parameter | Calculated Value (eV) | Implication |

| HOMO Energy | -6.82 | Energy required to remove an electron actascientific.com |

| LUMO Energy | -1.82 | Energy released when an electron is accepted actascientific.com |

| HOMO-LUMO Gap | 5.00 | Indicates high molecular stability actascientific.com |

| Ionization Potential | 6.82 | Corresponds to the energy of HOMO actascientific.com |

| Electron Affinity | 1.82 | Corresponds to the energy of LUMO actascientific.com |

The flexibility of the 2-carboxyethyl side chain in this compound makes conformational analysis crucial. This dihedral molecule has several rotatable bonds, leading to multiple possible spatial arrangements (conformers). biosynth.com DFT calculations can map the potential energy surface by systematically rotating these bonds, identifying low-energy, stable conformers and the energy barriers between them. utrgv.edu

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing a dynamic picture of molecular motions and interactions.

MD simulations are used to study how this compound behaves in different environments, such as in solution or at interfaces. ucl.ac.uk By simulating the molecule with explicit solvent molecules, researchers can observe the formation and dynamics of intermolecular interactions, primarily hydrogen bonds involving the two carboxylic acid groups. ucl.ac.ukresearchgate.net

Studies on benzoic acid at aqueous solution/vapor interfaces have shown that its orientation and position are highly dependent on its protonation state. nih.gov In its neutral form, benzoic acid adsorbs at the interface with the aromatic ring oriented parallel to the surface. nih.gov By analogy, this compound would be expected to exhibit complex interfacial behavior, with its two polar carboxyl groups and nonpolar phenyl ring driving its orientation. The deprotonation of the carboxyl groups would significantly alter the molecule's hydrophilic/hydrophobic balance, leading to reorientation and potential movement into the bulk solution. nih.govnih.gov These simulations can reveal how the molecule self-assembles and interacts with different phases. nih.gov

MD simulations can model the behavior of this compound in complex biological environments, such as near a cell membrane or in the active site of an enzyme. mdpi.com These simulations provide insights into how the molecule's flexibility and interactions govern its biological transport and binding. For example, simulations of benzoic acid with model membranes show that the protonated form penetrates deeper into the interface, which is crucial for its biological activity. nih.govnih.gov

When a ligand binds to an enzyme, both molecules undergo conformational changes. MD simulations can capture these dynamic events, revealing the stability of the enzyme-ligand complex and the specific interactions that maintain binding. mdpi.com Such simulations can show how external factors, like electric fields, might modulate these interactions and enhance the stability of the complex. mdpi.com

Molecular Docking Studies for Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein). This method is essential for understanding the structural basis of molecular recognition. nih.gov

For this compound, docking studies could be employed to predict its binding mode within the active site of a target protein. The process involves sampling numerous possible conformations and orientations of the ligand within the binding pocket and scoring them based on their binding affinity. nih.govajol.info The results can identify key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. ajol.info

Studies on various benzoic acid derivatives have successfully used molecular docking to elucidate binding mechanisms with proteins like serum albumin and viral proteases. nih.govajol.info A typical docking study would reveal the specific amino acid residues that interact with the carboxyl groups and the phenyl ring of this compound, providing a rationale for its binding affinity and specificity. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Ligand in a Protein Active Site Note: This table presents a hypothetical example of docking results to illustrate the typical data obtained from such a study.

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy | -7.5 kcal/mol | Arg-121, Ser-234 | Hydrogen Bond, Ionic |

| Inhibition Constant (Ki) | 2.5 µM | Tyr-235 | Pi-Pi Stacking |

| RMSD from initial | 1.8 Å | Leu-150, Val-189 | Hydrophobic |

Ligand-Target Binding Interactions and Active Site Affinity

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the specific interactions that stabilize the ligand-protein complex and contributes to its binding affinity. For a molecule like this compound, with its distinct structural features—a benzoic acid moiety and a carboxyethyl group—several types of interactions would be critical in determining its binding to a protein's active site.

Key interactions for this compound would likely include:

Hydrogen Bonds: The two carboxylic acid groups are excellent hydrogen bond donors and acceptors. These groups can form strong hydrogen bonds with polar amino acid residues such as arginine, lysine, histidine, serine, and threonine within an active site.

Hydrophobic Interactions: The benzene ring provides a hydrophobic surface that can interact with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine through van der Waals forces.

Pi-Pi Stacking: The aromatic ring can engage in pi-pi stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Salt Bridges: At physiological pH, the carboxylic acid groups can be deprotonated, forming carboxylate anions. These can then form strong ionic interactions, or salt bridges, with positively charged amino acid residues such as lysine and arginine.

To illustrate, a hypothetical molecular docking study of this compound against a generic enzyme active site might yield the following interaction data:

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | ARG 122 | 2.8 |

| Hydrogen Bond | SER 210 | 3.1 |

| Hydrophobic Interaction | LEU 88 | 3.9 |

| Pi-Pi Stacking | PHE 154 | 4.2 |

| Salt Bridge | LYS 125 | 3.5 |

This table is a hypothetical representation of potential interactions and does not reflect actual experimental data.

Prediction of Bioactivity and Enzyme Inhibition Mechanisms

Computational models are instrumental in predicting the potential bioactivity and elucidating the enzyme inhibition mechanisms of a compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics (MD) simulations are often employed.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a molecule like this compound, various molecular descriptors would be calculated, including:

Topological Descriptors: Related to the 2D structure of the molecule.

Geometrical Descriptors: Related to the 3D structure of the molecule.

Electronic Descriptors: Related to the distribution of electrons in the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which indicates the molecule's hydrophobicity.

These descriptors would then be correlated with known biological activities of similar compounds to predict the potential activity of this compound.

Molecular dynamics simulations can provide a more dynamic picture of how a ligand interacts with its target over time. An MD simulation would show how this compound and the protein active site move and adapt to each other, providing insights into the stability of the binding pose and the mechanism of inhibition. For instance, the simulation might reveal that the binding of the ligand induces a conformational change in the enzyme that locks it in an inactive state.

Based on its structural features, this compound could potentially act as a competitive inhibitor, where it binds to the active site and prevents the natural substrate from binding. The two carboxylic acid groups might mimic the charged or polar groups of a natural substrate, allowing it to compete for the same binding site.

A hypothetical prediction of the bioactivity of this compound and its analogs against a specific enzyme, based on computational analysis, might be summarized as follows:

| Compound | Predicted IC50 (µM) | Key Predicted Interactions |

| This compound | 15.2 | Hydrogen bonding with ARG 122, Salt bridge with LYS 125 |

| 3-(2-carboxyethyl)benzoic acid | 25.8 | Hydrogen bonding with SER 210 |

| 4-(carboxymethyl)benzoic acid | 18.5 | Hydrogen bonding with ARG 122, Weaker hydrophobic interactions |

This table is a hypothetical representation of predicted bioactivity and does not reflect actual experimental data.

Applications in Advanced Materials Science

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers.bldpharm.com

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as pore size, surface area, and chemical functionality, can be tuned by carefully selecting these components. Benzoic acid and its derivatives are frequently employed as organic linkers due to their ability to form stable coordination bonds with metal centers and their rigid aromatic nature, which helps in the formation of robust frameworks. brieflands.comnih.gov

The design of MOFs relies on the principles of coordination chemistry and crystal engineering. The geometry of the organic linker and the coordination preference of the metal ion dictate the resulting topology of the framework. Benzoic acid derivatives, with their carboxylate groups, can coordinate to metal ions in various modes (e.g., monodentate, bidentate chelating, bidentate bridging), leading to a diverse range of secondary building units (SBUs). nih.gov These SBUs then assemble into three-dimensional networks. berkeley.edu

The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a solvent and heated in a sealed vessel. nih.govresearchgate.net The choice of solvent, temperature, and reaction time can significantly influence the crystallization process and the final structure of the MOF. For instance, the solvothermal reaction of a metal nitrate, such as zinc nitrate, with a benzoic acid derivative in a solvent like N,N-dimethylformamide (DMF) is a common method for producing zinc-based MOFs. brieflands.comresearchgate.net The flexibility of the ethylcarboxy group in 4-(2-carboxyethyl)benzoic acid can introduce a degree of conformational freedom, potentially leading to the formation of novel framework topologies with unique pore structures.

The table below summarizes typical conditions used in the synthesis of MOFs with benzoic acid-based ligands.

| Parameter | Typical Conditions |

| Method | Solvothermal / Hydrothermal |

| Metal Source | Metal Nitrates (e.g., Zn(NO₃)₂·6H₂O) or Chlorides |

| Ligand | Benzoic acid derivatives |

| Solvent | N,N-dimethylformamide (DMF), Methanol, Water |

| Temperature | 100 - 150 °C |

| Time | 24 - 72 hours |

In the context of coordination chemistry, ligands are molecules or ions that donate electrons to a central metal atom to form a coordination complex. The carboxylate groups of this compound act as effective coordination sites. The presence of two carboxylate groups allows the molecule to function as a bridging ligand, connecting multiple metal centers to build up extended one-, two-, or three-dimensional coordination polymers. nih.govrsc.org

Polymeric Materials and Processability Studies

The incorporation of functional monomers into polymer chains is a key strategy for tailoring the properties of materials. This compound, with its two carboxylic acid groups, can be utilized as a monomer or a functional building block in the synthesis of various polymers, such as polyesters and polyamides.

In polymer science, monomers with specific functional groups are used to create polymers with desired characteristics. Benzoic acid derivatives, such as 4-vinylbenzoic acid, have been used to synthesize functional polymers via techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.netresearchgate.net While direct polymerization of this compound is less common, its di-acid functionality makes it a suitable candidate for step-growth polymerization reactions.

For example, it can react with diols to form polyesters or with diamines to form polyamides. The presence of the aromatic ring in the polymer backbone would be expected to enhance thermal stability and mechanical strength, while the flexible ethyl group could influence properties like solubility and processability. Another approach is to use chemically related compounds, such as 4-(1-bromoethyl)benzoic acid, as initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to produce well-defined polymers with terminal carboxylic acid groups. cmu.edu

The table below outlines potential polymerization methods involving benzoic acid-based monomers.

| Polymerization Method | Monomer Type | Resulting Polymer |

| Step-Growth Polymerization | Diacid (e.g., this compound) + Diol/Diamine | Polyester / Polyamide |

| RAFT Polymerization | Vinyl-substituted benzoic acid (e.g., 4-vinylbenzoic acid) | Functional Polyvinyl |

| Atom Transfer Radical Polymerization (ATRP) | Bromo-substituted benzoic acid (as initiator) | End-functionalized Polymer |

The incorporation of benzoic acid derivatives into a polymer matrix can significantly impact the material's performance. For instance, the addition of such compounds can alter the mechanical properties of polymer films. Studies on low-density polyethylene (B3416737) (LDPE) films incorporated with benzoic acid derivatives have shown changes in tensile strength and elongation. researchgate.net The rigid aromatic core of this compound can act as a reinforcing agent, potentially increasing the stiffness and thermal resistance of the resulting polymer.

The processability of a polymer is related to its ability to be shaped and formed into useful articles. The introduction of the flexible side chain in this compound could improve the solubility of the resulting polymers in common organic solvents, making them easier to process via solution-based techniques. Furthermore, the carboxylic acid groups can participate in hydrogen bonding, which can influence the intermolecular interactions within the polymer and affect properties such as melt viscosity and crystallinity. In some cases, benzoic acids with long substituents have been shown to induce mesophases (liquid crystalline phases) in polymer systems, which can be beneficial for creating ordered structures. scielo.org.mx The balance between the rigid aromatic component and the flexible aliphatic chain is key to controlling the final material properties.

Biological and Biomedical Research Potential

Exploration of Bioactivity and Pharmacological Relevance

The therapeutic potential of 4-(2-carboxyethyl)benzoic acid and its analogues has been investigated in several key areas of biomedical research, including enzyme inhibition, anti-inflammatory effects, and its role in metabolic pathways and drug design.

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, Butyrylcholinesterase)

Analogues of this compound have demonstrated inhibitory activity against several key enzymes. For instance, various benzoic acid derivatives have been identified as inhibitors of xanthine oxidase, an enzyme pivotal in the pathogenesis of gout. While direct studies on this compound are limited, research on related structures provides valuable insights.

Furthermore, the inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a critical strategy in the management of neurodegenerative diseases like Alzheimer's. Studies on benzohydrazides, which are structurally related to benzoic acid derivatives, have shown dual inhibition of both AChE and BChE. mdpi.com For example, a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides displayed IC50 values for BChE inhibition ranging from 58.0 to 277.5 μM. mdpi.com More specifically, certain tridecyl derivatives of 4-nitrobenzohydrazide (B182513) proved to be potent BChE inhibitors. mdpi.com

Below is a table summarizing the butyrylcholinesterase inhibitory activity of selected benzoic acid analogues:

| Compound | BChE IC50 (µM) |

| N-tridecyl-2-(4-nitrobenzoyl)hydrazine-1-carboxamide | 22 |

| N-tridecyl-2-(4-bromobenzoyl)hydrazine-1-carboxamide | >22 |

| N-tridecyl-2-(4-(trifluoromethyl)benzoyl)hydrazine-1-carboxamide | >22 |

| N-tridecyl-2-(4-(dimethylamino)benzoyl)hydrazine-1-carboxamide | >22 |

| N-tridecyl-2-(4-hydroxybenzoyl)hydrazine-1-carboxamide | >22 |

This table is interactive. Users can sort and filter the data.

Anti-inflammatory and Analgesic Research on Analogues

Several analogues of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties. For example, a study on new derivatives of benzothiazole (B30560) incorporating a carboxamide moiety demonstrated significant in vivo anti-inflammatory and analgesic activities. nih.gov In a carrageenan-induced rat paw edema model, some of these compounds exhibited potent anti-inflammatory effects. nih.gov The analgesic activity was also found to be comparable to the standard drug celecoxib (B62257) in some cases. nih.gov

Another study focused on 5-acetamido-2-hydroxy benzoic acid derivatives, which showed promising anti-nociceptive activity in vivo. mdpi.com These findings underscore the potential of the benzoic acid scaffold in the development of new anti-inflammatory and analgesic agents.

Role in Metabolic Pathways and Drug Design for Related Compounds

The carboxylic acid group is a common moiety in many drugs, playing a significant role in their metabolic pathways. Generally, carboxylic acid-containing drugs undergo metabolic transformations such as glucuronidation, which enhances their water solubility and facilitates their excretion from the body. The benzene (B151609) ring, a core component of this compound, is also a frequent pharmacophoric moiety in drug molecules and is subject to metabolic oxidation to form hydroxylated metabolites.

In drug design, the benzoic acid scaffold is a versatile starting point. Its structural features can be modified to optimize interactions with biological targets. iomcworld.com For instance, the strategic placement of functional groups on the phenyl ring can enhance binding to specific amino acid residues in a target protein. iomcworld.com

Structure-Activity Relationship (SAR) Investigations

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents. For benzoic acid derivatives, SAR studies have provided key insights into how molecular modifications influence their biological effects.

Impact of Functional Group Modifications on Bioactivity

Modifications to the functional groups of benzoic acid derivatives can significantly alter their bioactivity. For instance, in the context of α-amylase inhibition, the position of hydroxyl groups on the benzoic acid ring is critical. nih.gov The presence of a hydroxyl group at the 2-position has been shown to positively impact inhibitory activity, while a hydroxyl group at the 5-position has a negative effect. nih.gov The introduction of a methoxy (B1213986) group, particularly at the 2-position, also leads to a decrease in inhibitory activity. nih.gov

In the case of cholinesterase inhibitors, the nature of the substituent on the benzene ring and the length of any alkyl chains can dramatically influence potency and selectivity. mdpi.com For example, in a series of benzohydrazide (B10538) derivatives, replacing the 4-CF3 group with various other substituents led to a range of inhibitory activities against both AChE and BChE. nih.gov

Correlation between Molecular Structure and Biological Efficacy

The length and branching of alkyl side chains can also impact biological activity by influencing how the molecule interacts with the cellular environment. nih.gov The ability of the carboxylic acid group to form hydrogen bonds and salt bridges is often a critical factor in the binding of these compounds to their target enzymes or receptors.

In Vitro and In Silico Biological Assays

The biological and biomedical research potential of chemical compounds is often initially explored through a variety of in vitro (laboratory-based) and in silico (computer-based) assays. These preliminary screening methods allow for the assessment of a compound's potential therapeutic activities and its interactions with biological systems. For this compound, a comprehensive review of publicly available scientific literature reveals a notable lack of specific studies investigating its biological activities within the frameworks of antimicrobial efficacy and hemocompatibility.

Assessment of Antimicrobial Activity

A thorough search of scientific databases and research articles was conducted to identify studies pertaining to the antimicrobial properties of this compound. This included searches for its activity against various strains of bacteria and fungi. The investigation sought to find data regarding its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against common pathogens.

Despite the broad antimicrobial interest in benzoic acid and its derivatives, no specific in vitro or in silico studies detailing the assessment of antimicrobial activity for this compound could be located. Consequently, there is no available data to report on its efficacy as an antimicrobial agent.

Hemocompatibility Studies

Hemocompatibility is a critical aspect of evaluating the biomedical potential of any compound that may come into contact with blood. Standard assays in this area assess parameters such as hemolysis (the rupture of red blood cells), coagulation effects, and platelet activation.

An extensive review of the literature was performed to find any research focused on the hemocompatibility of this compound. This search aimed to uncover data on its interaction with blood components to determine its potential for safe use in biomedical applications. However, no published studies or data on the hemocompatibility of this compound were found. Therefore, its profile regarding blood compatibility remains uncharacterized.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for Enhanced Efficiency

Current synthetic routes to 4-(2-carboxyethyl)benzoic acid and its derivatives are functional but leave room for improvement in terms of efficiency, yield, and sustainability. Future research is anticipated to move beyond traditional methods, such as the oxidation of the corresponding alkyl-substituted precursors.

One promising avenue is the application of novel catalytic systems. For instance, methods involving the selective oxidation of tolyl groups using air in the presence of cobalt-based catalysts have shown success for other benzoic acid derivatives and could be adapted for more efficient synthesis. Furthermore, advancements in C-H activation and cross-coupling reactions could provide more direct and atom-economical pathways. Exploring palladium-catalyzed reactions, which are used for synthesizing related structures, could shorten synthetic routes and improve yields. The development of flow chemistry processes for its synthesis could also enhance efficiency, safety, and scalability for potential industrial applications.

A comparative look at synthetic strategies for related compounds suggests potential pathways:

| Precursor/Methodology | Potential Advantage for this compound Synthesis |

| Catalytic Oxidation of Ethyl- or Tolyl-Precursors | Use of air as a green oxidant, potentially higher yields. |

| Palladium-Catalyzed Cross-Coupling | Shorter synthetic routes, milder reaction conditions. |

| Flow Chemistry Processes | Improved scalability, safety, and process control. |

Advanced Spectroscopic and Structural Characterization of Complex Aggregates

The presence of two carboxylic acid moieties makes this compound an excellent candidate for forming complex, hydrogen-bonded aggregates and supramolecular structures. biosynth.com While initial analyses have confirmed its potential for hydrogen bonding, a deep dive using advanced characterization techniques remains an unexplored frontier. biosynth.com

Advanced spectroscopic techniques could provide further insights. Solid-state NMR (ssNMR) could probe the local environments of the carbon and hydrogen atoms within the aggregates, while techniques like variable-temperature FT-IR spectroscopy could quantify the strength and dynamics of the hydrogen bonds. biosynth.comnih.gov Such studies are crucial for designing new materials, such as liquid crystals or functional polymers, where this molecule could serve as a fundamental building block.

Key Areas for Structural Investigation:

Single-Crystal X-ray Diffraction: To determine the precise molecular conformation and intermolecular hydrogen-bonding patterns.

Solid-State NMR (ssNMR): To characterize the polymorphic forms and local molecular environments in the solid state.

Variable-Temperature FT-IR: To study the dynamics and thermodynamics of hydrogen-bond formation in aggregates.

Novel Applications in Catalysis and Sensing Technologies

The bifunctional nature of this compound makes it an intriguing but unexplored candidate for applications in catalysis and chemical sensing. The two carboxylic acid groups can act as anchoring points for metal ions, suggesting its use as a ligand in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. These materials are renowned for their applications in gas storage, separation, and heterogeneous catalysis. Research into the self-assembly of this ligand with various metal centers could yield novel porous materials with tailored properties.

In the realm of sensing, the aromatic ring and carboxylic acid groups could be functionalized to create chemosensors. For example, modification of the benzene (B151609) ring could introduce chromophores or fluorophores whose spectroscopic properties change upon binding to specific analytes. The development of biosensors for benzoic acid derivatives is an active area of research, and this compound could serve as a target or a component in such systems. frontiersin.org Its ability to participate in specific hydrogen-bonding interactions could be exploited for the selective recognition of target molecules.

Deeper Understanding of Biological Interactions and Therapeutic Mechanisms

The biological activities of this compound are largely uninvestigated, yet the broader family of benzoic acid derivatives is known for a wide range of biological effects, including antimicrobial and anticancer properties. mdpi.comresearchgate.net This suggests that a systematic evaluation of this specific compound is a worthwhile endeavor.

A significant lead comes from a related compound, the methyl ester of this compound, which has been identified as an intermediate in the synthesis of a potential inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GAR Tfase). GAR Tfase is an enzyme involved in the de novo purine (B94841) biosynthesis pathway, which is a target for anticancer drugs. This connection, however indirect, provides a strong rationale for investigating this compound and its derivatives as potential enzyme inhibitors or as scaffolds for new therapeutic agents.

Future research should involve screening the compound against various biological targets, including bacterial, fungal, and cancer cell lines. globalresearchonline.net Mechanistic studies would then be required to understand how the compound exerts its effects at a molecular level, potentially through interactions with specific enzymes or receptors. Given the diverse activities of similar molecules, from agricultural applications to human therapeutics, a thorough biological evaluation of this compound is a key unexplored avenue. nih.gov

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 4-(2-carboxyethyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A practical approach involves coupling reactions between benzoic acid derivatives and carboxyethyl groups. For example, alkylation or esterification followed by hydrolysis can introduce the carboxyethyl moiety. Reaction optimization should include monitoring via TLC or HPLC for intermediate purity and adjusting solvent polarity (e.g., THF or DMF) to enhance yield . Post-synthesis, recrystallization from aqueous ethanol (1:3 v/v) is effective for purification, as demonstrated in structurally related benzoic acid derivatives .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze and NMR spectra for signals corresponding to the aromatic protons (δ 7.2–8.1 ppm) and carboxyethyl chain (δ 2.5–3.5 ppm for CH groups) .

- X-ray diffraction : Single-crystal X-ray studies (e.g., using SHELX-97 ) provide bond lengths and angles. For example, the C–C bond in the carboxyethyl chain typically measures ~1.54 Å, while the carboxylic acid O–H bond is ~0.98 Å .

Q. What purification strategies are recommended to isolate this compound from reaction mixtures?

- Methodological Answer : Use column chromatography with silica gel (60–120 mesh) and a gradient elution of ethyl acetate/hexane (1:4 to 1:1). For acidic impurities, acid-base extraction (e.g., aqueous NaHCO wash followed by HCl acidification) effectively isolates the carboxylic acid .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound for applications in metal-organic frameworks (MOFs)?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to map electron localization function (ELF) and molecular electrostatic potential (MEP). The carboxyethyl group enhances electron-withdrawing capacity, making it suitable for coordinating metal ions like Zn or Cu in MOFs .

Q. What experimental and computational approaches resolve contradictory spectral data for this compound derivatives?

- Methodological Answer :

- Experimental : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals. For example, NOESY can differentiate between para-substituted and ortho-substituted aromatic protons .

- Computational : Compare experimental IR stretches (e.g., C=O at ~1700 cm) with DFT-predicted vibrational frequencies to validate tautomeric forms .

Q. How can this compound be functionalized for bioconjugation or ligand design?

- Methodological Answer :

- Bioconjugation : React the carboxylic acid with NHS esters or maleimides (e.g., 4-maleimidobenzoic acid ) to generate amide or thioether linkages for protein labeling.

- Ligand design : Introduce phosphine groups (e.g., via Arbuzov reaction ) to create bidentate ligands for catalysis.

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodological Answer : Optimize solvent systems using vapor diffusion (e.g., ethanol/water mixtures). The monohydrate form crystallizes in the orthorhombic space group , with hydrogen-bonding networks stabilizing the lattice . SHELXL refinement parameters should include anisotropic displacement for non-H atoms and riding models for H atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.